molecular formula C6H4Cl2O2S B3008170 2,5-Dichloro-4-methylthiophene-3-carboxylic acid CAS No. 189331-61-1

2,5-Dichloro-4-methylthiophene-3-carboxylic acid

Cat. No.: B3008170
CAS No.: 189331-61-1
M. Wt: 211.06
InChI Key: JPYXBZFCVCNOHB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C6H4Cl2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylthiophene-3-carboxylic acid typically involves the chlorination of 4-methylthiophene-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4-methylthiophene-3-carboxylic acid in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue the reaction until the evolution of hydrogen chloride gas ceases.
  • Purify the product by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dichloro-4-methylthiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-4-methylthiophene-3-carboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group, which allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

2,5-dichloro-4-methylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c1-2-3(6(9)10)5(8)11-4(2)7/h1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYXBZFCVCNOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189331-61-1
Record name 2,5-dichloro-4-methylthiophene-3-carboxylic acid
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